molecular formula C22H27N3O4 B237175 METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE

METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE

Cat. No.: B237175
M. Wt: 397.5 g/mol
InChI Key: ZRGIOAIGPSSCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound that features a piperidine ring substituted with a cyclopropylcarbonyl group and a phenoxy group linked to a pyrrolidin-1-ylcarbonyl moiety

Preparation Methods

The synthesis of METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the cyclopropylcarbonyl and phenoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

  • Synthetic Routes

      Step 1: Formation of the piperidine ring through cyclization reactions.

      Step 2: Introduction of the cyclopropylcarbonyl group via acylation reactions.

      Step 3: Attachment of the phenoxy group through etherification reactions.

      Step 4: Incorporation of the pyrrolidin-1-ylcarbonyl moiety via amide bond formation.

  • Industrial Production Methods

    • Large-scale production may involve continuous flow reactors to optimize reaction conditions and improve efficiency.
    • Use of automated synthesis platforms to ensure reproducibility and scalability.

Chemical Reactions Analysis

METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE undergoes various chemical reactions, including:

  • Oxidation

    • Common reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
    • Conditions: Typically performed in acidic or basic media.
    • Major products: Oxidized derivatives with functional group transformations.
  • Reduction

    • Common reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
    • Conditions: Often carried out in anhydrous solvents.
    • Major products: Reduced forms with hydrogenation of specific functional groups.
  • Substitution

    • Common reagents: Halogenating agents, nucleophiles.
    • Conditions: Varies depending on the substituent being introduced.
    • Major products: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE has diverse applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology

    • Investigated for its potential as a biochemical probe.
    • Used in studies involving enzyme inhibition and receptor binding.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Studied in the context of drug design and development.
  • Industry

    • Utilized in the development of new materials and chemical processes.
    • Applied in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

  • Molecular Targets

    • Binding to active sites of enzymes, leading to inhibition or activation.
    • Interaction with receptor sites, modulating signal transduction pathways.
  • Pathways Involved

    • Inhibition of specific enzymatic reactions.
    • Modulation of cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

METHYL 3-(4-ETHOXYBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(Cyclopropylcarbonyl)pyrrolidine-2-carboxylic acid.
    • 1-(Cyclopropylcarbonyl)piperazine hydrochloride.
  • Comparison

    • Structural differences: Variations in the substituents and ring structures.
    • Functional differences: Differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H27N3O4/c1-4-29-18-8-5-16(6-9-18)21(26)23-19-15-17(22(27)28-3)7-10-20(19)25-13-11-24(2)12-14-25/h5-10,15H,4,11-14H2,1-3H3,(H,23,26)

InChI Key

ZRGIOAIGPSSCOW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C

Origin of Product

United States

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